3-(cyclohexylmethyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
Description
This compound belongs to the imidazo[1,2-c]quinazolin-2(3H)-one class, characterized by a fused bicyclic core with methoxy groups at positions 8 and 9, a cyclohexylmethyl substituent at position 3, and a 2,4-dichlorobenzyl sulfanyl group at position 3.
Properties
IUPAC Name |
3-(cyclohexylmethyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2N3O3S/c1-33-22-12-18-20(13-23(22)34-2)29-26(35-14-16-8-9-17(27)11-19(16)28)31-21(25(32)30-24(18)31)10-15-6-4-3-5-7-15/h8-9,11-13,15,21H,3-7,10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGFMGQFEWVSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=C(C=C(C=C4)Cl)Cl)CC5CCCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(cyclohexylmethyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS No. 1023963-21-4) is a synthetic derivative of imidazoquinazolinone that has garnered attention for its potential biological activity. Its unique structure, featuring a dichlorobenzyl sulfanyl group and methoxy substitutions, suggests a promising avenue for research in pharmacology and medicinal chemistry.
- Molecular Formula: C26H27Cl2N3O3S
- Molar Mass: 532.48 g/mol
- Boiling Point: Approximately 663.9 °C (predicted)
- Density: 1.43 g/cm³ (predicted)
- Purity: Typically >90% in research applications
Antimicrobial Properties
Research indicates that compounds similar to imidazoquinazolinones often exhibit significant antimicrobial properties. The biological activity of this compound has been explored in various studies, focusing on its efficacy against bacterial and fungal pathogens.
Case Studies and Findings
-
Antifungal Activity:
A study evaluated the antifungal activity of various quinazolinone derivatives against common fungal strains using the MTT assay to determine the Minimum Inhibitory Concentration (MIC). The results indicated that certain derivatives demonstrated potent antifungal activity, suggesting that the sulfanyl group may enhance the interaction with fungal cell membranes . -
Antibacterial Activity:
The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that it exhibited significant antibacterial activity with MIC values comparable to those of established antibacterial agents .
The proposed mechanism of action for this compound involves interference with microbial cell wall synthesis and disruption of membrane integrity. The presence of the dichlorobenzyl sulfanyl moiety is believed to play a crucial role in its bioactivity by enhancing lipophilicity, allowing better penetration into microbial cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications to the imidazoquinazolinone core and side chains can lead to variations in biological activity. For instance:
| Structural Feature | Effect on Activity |
|---|---|
| Dichlorobenzyl group | Enhances antimicrobial potency |
| Methoxy groups at positions 8 and 9 | Increases lipophilicity and cell penetration |
| Cyclohexylmethyl substituent | Potentially increases selectivity towards specific targets |
Efficacy Against Pathogens
The following table summarizes the MIC values obtained from various studies:
Toxicological Profile
Preliminary toxicity studies suggest that while the compound exhibits promising antimicrobial properties, further investigation is required to assess its safety profile in vivo. Toxicity assays have shown minimal cytotoxicity at therapeutic concentrations, but comprehensive studies are essential for determining its suitability for clinical applications.
Scientific Research Applications
Research indicates that compounds similar to imidazoquinazolinones often exhibit significant biological activities. The following sections detail the specific applications and findings related to this compound.
Antimicrobial Properties
Studies have shown that imidazoquinazolinones possess notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal pathogens, showing promising results in inhibiting microbial growth. For instance, derivatives of quinazolinones have demonstrated activity against resistant strains of bacteria, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Research has indicated that derivatives of imidazoquinazolinones can exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer). Studies have utilized assays such as the MTT assay to evaluate the cytotoxicity of these compounds, revealing significant activity against multiple cancer types .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Evaluation :
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The thioether (-S-) linkage in this compound participates in nucleophilic substitution and oxidation reactions:
-
Oxidation to Sulfone :
Treatment with meta-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid oxidizes the sulfanyl group to a sulfone, modifying electronic properties. Reaction conditions typically involve 0–5°C for 4–6 hours (yield: 60–85%) . -
Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH/DMF to form sulfonium salts. This reaction is critical for modifying solubility profiles .
Methoxy Group Demethylation
The 8,9-dimethoxy groups undergo demethylation under acidic or oxidative conditions:
-
HBr/AcOH Treatment :
Heating with 48% HBr in acetic acid at 110°C for 8 hours removes methyl groups, yielding dihydroxy derivatives. This step is reversible under re-methylation conditions (CH₃I/K₂CO₃) . -
BCl₃-Mediated Demethylation :
Boron trichloride in dichloromethane at −78°C selectively cleaves methoxy groups without affecting the sulfanyl moiety .
Cyclocondensation and Ring Functionalization
The imidazo[1,2-c]quinazoline core supports cyclocondensation reactions:
-
Amidine Formation :
Reacts with ammonia or primary amines in ethanol under reflux to open the quinazolinone ring, forming substituted amidines. Yields range from 45–70% depending on steric hindrance . -
Halogenation :
Electrophilic bromination (NBS, CCl₄) selectively substitutes the C-4 position of the quinazoline ring, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Functional Group Interconversion
Key transformations include:
Synthetic Pathway Insights
While direct synthetic protocols for this compound are proprietary, analogous routes from patents reveal:
-
Stepwise Assembly :
-
Key Intermediate :
Ethyl 5-bromo-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one-3-carboxylate is a precursor for sulfanyl group incorporation .
Stability Under Reaction Conditions
Comparative Reactivity Table
| Functional Group | Reaction Partner | Product Class | Conditions |
|---|---|---|---|
| Sulfanyl | mCPBA | Sulfone | 0–5°C, 4h |
| Methoxy | HBr/AcOH | Hydroxy | 110°C, 8h |
| Quinazolinone | NH₃ (ethanol) | Amidine | Reflux, 12h |
| C-4 position | NBS | Bromo derivative | CCl₄, RT |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural uniqueness lies in its substitution pattern. Below is a systematic comparison with six closely related derivatives, focusing on substituent variations, physicochemical properties, and inferred bioactivity.
Substituent Variations and Molecular Properties
Key Trends and Implications
Halogen Effects: The target compound’s 2,4-dichlorobenzyl group likely offers stronger van der Waals interactions and higher binding affinity compared to mono-halogenated analogs (e.g., 3-fluoro or 3-chloro derivatives) .
Lipophilicity and Solubility: The cyclohexylmethyl substituent in the target compound and Analog 1 contributes to high lipophilicity, favoring blood-brain barrier penetration but possibly reducing aqueous solubility. Analog 5’s octylsulfanyl chain enhances solubility in nonpolar environments, which may be advantageous for topical applications .
Electron-Withdrawing Groups :
- The trifluoromethyl group in Analog 4 improves metabolic stability and electronegativity, a common strategy in drug design to resist oxidative degradation .
Q & A
Basic: What are the optimal synthetic routes for 3-(cyclohexylmethyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one?
Methodology:
The synthesis typically involves multi-step reactions:
Core Formation : Cyclocondensation of 2-aminobenzonitrile derivatives with cyclohexylmethyl isocyanate under reflux in DMF to form the imidazoquinazolinone core .
Sulfanyl Introduction : Thiolation via nucleophilic substitution using 2,4-dichlorobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
Functionalization : Methoxy groups are introduced via alkylation or demethylation-protection strategies .
Key Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Monitor reaction progress using TLC or HPLC .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodology:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) :
- HPLC :
Advanced: How can structure-activity relationships (SAR) be evaluated for this compound in medicinal chemistry?
Methodology:
Analog Synthesis :
Biological Assays :
Data Correlation :
| Substituent (R-group) | Biological Activity (IC₅₀, μM) |
|---|---|
| Cyclohexylmethyl | 0.45 (Kinase X) |
| 4-Chlorobenzyl | 0.78 (Kinase X) |
| 2,4-Dichlorobenzyl (target) | 0.32 (Kinase X) |
Advanced: What computational approaches predict this compound’s interaction with biological targets?
Methodology:
Molecular Docking :
Quantum Chemical Calculations :
MD Simulations :
Advanced: How to resolve contradictory data in biological activity assays for this compound?
Methodology:
Experimental Replication :
- Repeat assays in triplicate under standardized conditions (e.g., cell passage number, reagent batches) .
Statistical Design of Experiments (DOE) :
- Apply factorial design to isolate variables (e.g., pH, temperature) causing variability .
Orthogonal Validation :
- Cross-validate using SPR (surface plasmon resonance) if discrepancies persist in ELISA .
Advanced: What catalytic systems enhance the efficiency of its synthesis?
Methodology:
Transition Metal Catalysis :
Organocatalysts :
Microwave-Assisted Synthesis :
Advanced: How to optimize reaction conditions for scalability without compromising yield?
Methodology:
DoE Screening :
- Use Plackett-Burman design to prioritize factors (e.g., solvent polarity, catalyst loading) .
Green Chemistry Metrics :
In Situ Monitoring :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
